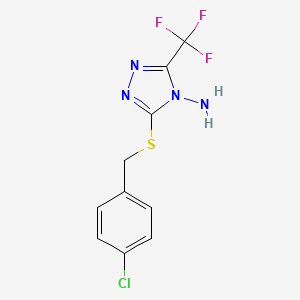
3-((4-Chlorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-Chlorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group and the chlorophenyl moiety in this compound enhances its chemical stability and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chlorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine typically involves the reaction of 4-chlorobenzyl chloride with 5-mercapto-3-(trifluoromethyl)-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
3-((4-Chlorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted triazole derivatives.
科学研究应用
3-((4-Chlorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials with enhanced properties.
作用机制
The mechanism of action of 3-((4-Chlorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in biological pathways, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation .
相似化合物的比较
Similar Compounds
- 3-(4-Chlorophenyl)-5-(methylthio)-4H-1,2,4-triazole
- 4-(4-Bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
The presence of the trifluoromethyl group in 3-((4-Chlorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine enhances its chemical stability and biological activity compared to similar compounds. This makes it a valuable compound for various scientific and industrial applications.
生物活性
3-((4-Chlorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article presents an overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
Chemical Structure
The molecular formula for this compound is C10H8ClF3N4S. Its structure includes a triazole ring substituted with a chlorobenzyl thio group and a trifluoromethyl group, which are known to influence its biological properties.
Biological Activity Overview
Research indicates that compounds with a triazole structure exhibit various biological activities including antifungal, antibacterial, and anticancer properties. The specific activities of this compound can be summarized as follows:
Anticancer Activity
Several studies have demonstrated that triazole derivatives can inhibit cancer cell growth. For instance:
- In vitro studies on similar triazole compounds have shown significant cytotoxic effects against various cancer cell lines. For example, triazole derivatives exhibited growth inhibition (GI50) values in the nanomolar range against leukemia cells .
These findings suggest that similar compounds may possess comparable anticancer activities.
Antimicrobial Properties
Triazole derivatives are also recognized for their antifungal and antibacterial properties:
- Mechanism of Action : Triazoles inhibit the synthesis of ergosterol in fungal cell membranes, which is crucial for cell viability. This mechanism is vital for their use in treating fungal infections .
Case Studies
- Cytotoxicity in Cancer Cell Lines : A study evaluated various triazole derivatives against a panel of human cancer cell lines. The lead compound demonstrated significant inhibition of cell growth across multiple lines, indicating broad-spectrum anticancer potential.
- Antifungal Activity : Research has shown that similar triazole compounds have been effective against resistant strains of fungi such as Candida species, highlighting their potential as therapeutic agents in treating invasive fungal infections .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often influenced by their structural features:
- Substituents : The presence of electron-withdrawing groups (like trifluoromethyl) and halogens (like chlorine) has been correlated with enhanced potency against cancer cells.
属性
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-(trifluoromethyl)-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3N4S/c11-7-3-1-6(2-4-7)5-19-9-17-16-8(18(9)15)10(12,13)14/h1-4H,5,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACAUTSUMYRACP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(N2N)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














